molecular formula C11H13Cl2NO2 B8324804 Tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate

Tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate

Cat. No.: B8324804
M. Wt: 262.13 g/mol
InChI Key: ZBPODDUFTHBFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-9(15)5-7-4-8(12)10(13)14-6-7/h4,6H,5H2,1-3H3

InChI Key

ZBPODDUFTHBFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sealed tube were added 5-bromo-2,3-dichloropyridine 184-1 (113 mg, 0.50 mmol), 0.5 M (2-tert-butoxy-2-oxoethyl) zinc(II) chloride 86-5 in ether (1.2 mL, 0.60 mmol), Pd(dba)2 (14 mg, 0.025 mmol), Q-phos (36 mg, 0.05 mmol) and THF (1.5 mL). The reaction mixture was bubbled with nitrogen for 1 minute and stirred at 70° C. overnight. After cooling to room temperature, all the solvents were evaporated and the residue was redissolved in ethyl acetate, washed with water and brine, dried over Na2SO4 and concentrated to dryness by rotary evaporation. The crude product was purified by silica gel flash chromatography and eluted with 20% ethyl acetate in hexane to give tert-butyl 2-(5,6-dichloropyridin-3-yl)acetate 184-3. MS m/z 262.1 (M+1).
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
14 mg
Type
catalyst
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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